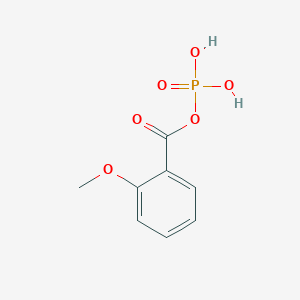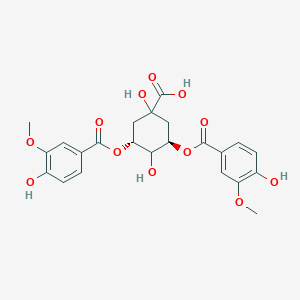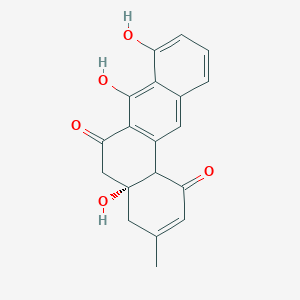
2,3-dehydro-UWM6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dehydro-UWM6 is a member of phenanthrenes.
Scientific Research Applications
1. Role in Jadomycin Biosynthesis
A study by Chen et al. (2005) revealed that 2,3-dehydro-UWM6 is a novel angucycline metabolite identified in a jadH mutant of Streptomyces venezuelae ISP5230. It was found that both UWM6 and 2,3-dehydro-UWM6 could be converted to jadomycin A or B in certain mutant strains of S. venezuelae. This study highlights the significance of 2,3-dehydro-UWM6 in the biosynthesis of jadomycins, a group of angucycline antibiotics, and suggests the bifunctionality of certain oxygenases in polyketide modification, indicating a broader phenomenon in the formation of aromatic polyketides (Chen et al., 2005).
2. Involvement in Angucycline Modification
Peng et al. (2012) focused on JadH, a bifunctional hydoxylase/dehydrase involved in jadomycin biosynthesis, which catalyzes a post-PKS modification reaction converting 2,3-dehydro-UWM6 to dehydrorabelomycin. Their research identified key residues in JadH involved in substrate-binding and catalysis, providing insight into the molecular mechanism of how 2,3-dehydro-UWM6 is processed in the biosynthetic pathway of jadomycins (Peng et al., 2012).
3. Study in a Model System for Angucycline Biosynthesis
In a study by Kallio et al. (2011), a model system composed of a NADPH-dependent flavoprotein hydroxylase PgaE and a short-chain alcohol dehydrogenase/reductase was used to investigate the modification of the angucycline substrate 2,3-dehydro-UWM6. This research demonstrated that PgaE is responsible for two consecutive NADPH- and O2-dependent reactions, converting 2,3-dehydro-UWM6 to gaudimycin C. The study provided valuable insights into the enzymatic processes involved in angucycline biosynthesis, particularly the role of 2,3-dehydro-UWM6 as a key intermediate (Kallio et al., 2011).
properties
Product Name |
2,3-dehydro-UWM6 |
|---|---|
Molecular Formula |
C19H16O5 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(4aR)-4a,7,8-trihydroxy-3-methyl-5,12b-dihydro-4H-benzo[a]anthracene-1,6-dione |
InChI |
InChI=1S/C19H16O5/c1-9-5-13(21)17-11-6-10-3-2-4-12(20)15(10)18(23)16(11)14(22)8-19(17,24)7-9/h2-6,17,20,23-24H,7-8H2,1H3/t17?,19-/m1/s1 |
InChI Key |
DAZPSZLIQWNPOM-WHCXFUJUSA-N |
Isomeric SMILES |
CC1=CC(=O)C2C3=C(C(=O)C[C@@]2(C1)O)C(=C4C(=C3)C=CC=C4O)O |
Canonical SMILES |
CC1=CC(=O)C2C3=C(C(=O)CC2(C1)O)C(=C4C(=C3)C=CC=C4O)O |
synonyms |
prejadomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



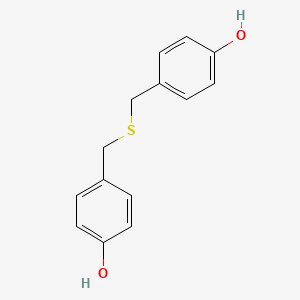
![2-fluoro-N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1261169.png)
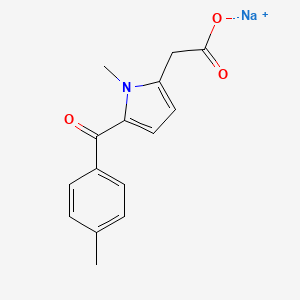
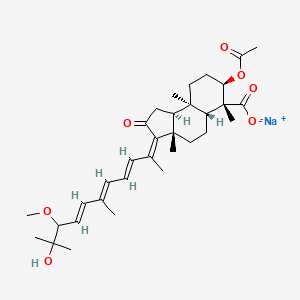
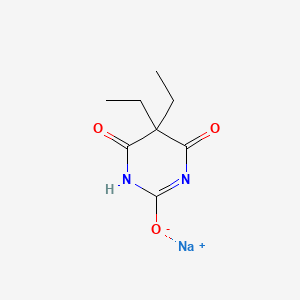
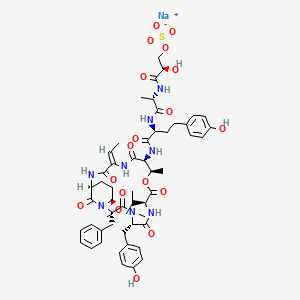
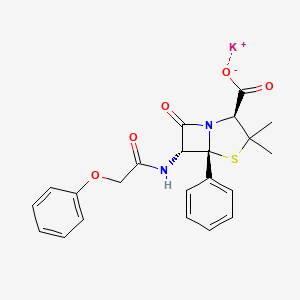
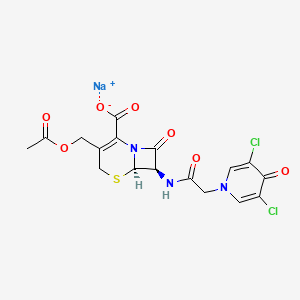
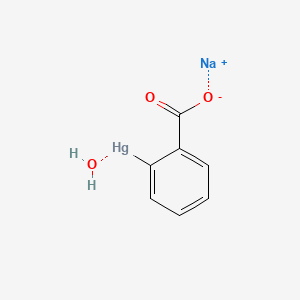
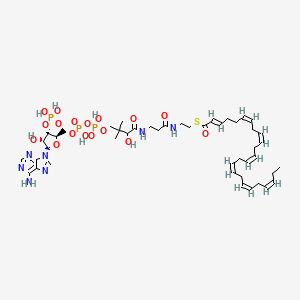
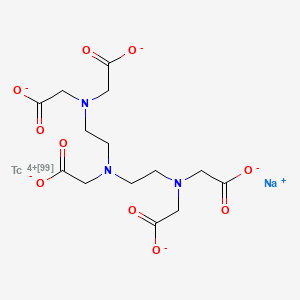
![3-(4-Bromo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1261183.png)
